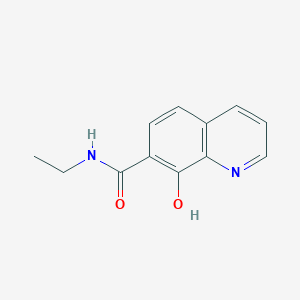

N-ethyl-8-hydroxyquinoline-7-carboxamide

Übersicht

Beschreibung

N-ethyl-8-hydroxyquinoline-7-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-8-hydroxyquinoline-7-carboxamide typically involves the alkylation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-8-hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-ethyl-8-hydroxyquinoline-7-carboxamide and its parent compound, 8-hydroxyquinoline, exhibit a wide range of pharmacological activities:

Anticancer Activity

Research indicates that derivatives of 8-hydroxyquinoline can inhibit cancer cell growth by targeting key enzymes involved in DNA synthesis and tumor progression. For instance, compounds that modify the substitution pattern on the quinoline ring have shown enhanced anticancer properties due to increased lipophilicity and interaction with cellular targets .

Case Study:

A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the modulation of metal ion homeostasis within cells, which is crucial for cancer cell survival and proliferation .

Antiviral Properties

Recent investigations into the antiviral effects of this compound derivatives have shown promising results against viruses such as dengue and potentially SARS-CoV-2. These compounds act by inhibiting viral replication at early stages of infection, thus reducing the viral load in infected cells .

Case Study:

In vitro studies highlighted that specific derivatives had low half-maximal inhibitory concentrations (IC50) against dengue virus serotype 2, indicating strong antiviral activity with minimal cytotoxic effects .

Metal Chelation and Neuroprotection

This compound exhibits potent metal-chelating properties, making it useful in treating metal-related disorders such as Alzheimer's disease and other neurodegenerative conditions. The ability to chelate metal ions helps restore metal balance in biological systems, which is often disrupted in these diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the quinoline ring can significantly influence its biological activity.

Substitution Effects

Research has shown that substituents at positions 2 and 5 on the quinoline ring enhance lipophilicity and improve interaction with biological targets. Electron-withdrawing groups tend to increase the potency of these compounds against cancer cells and viruses .

Wirkmechanismus

The mechanism of action of N-ethyl-8-hydroxyquinoline-7-carboxamide involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.

5-Carboxy-8-hydroxyquinoline: A derivative with potent inhibitory activity against 2-oxoglutarate-dependent oxygenases.

7-Bromo-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial properties.

Uniqueness

N-ethyl-8-hydroxyquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

N-ethyl-8-hydroxyquinoline-7-carboxamide (NEHQ) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula CHNO, featuring an ethyl group at the nitrogen position and a carboxamide functional group at the seventh carbon. These structural characteristics contribute to its solubility and biological interactions compared to other derivatives of 8-hydroxyquinoline.

The biological activity of NEHQ is primarily attributed to its ability to:

- Chelate Metals : The compound can bind to metal ions, which is crucial for its role in various biochemical pathways.

- Interact with Biological Macromolecules : NEHQ's functional groups allow it to interact with proteins and nucleic acids, influencing cellular processes.

Biological Activities

NEHQ exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Compounds with the 8-hydroxyquinoline moiety have demonstrated significant antimicrobial effects against various pathogens.

- Anticancer Properties : Research indicates that NEHQ may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Its potential as a therapeutic agent for neurodegenerative diseases has been investigated, particularly due to its metal-chelating properties.

Antimicrobial Activity

Studies have shown that NEHQ displays effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a comparative study indicated that NEHQ had lower Minimum Inhibitory Concentration (MIC) values than some established antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| NEHQ | 4 | Effective against E. coli |

| Penicillin | 8 | Effective against Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that NEHQ can inhibit the growth of various cancer cell lines. For example, in a study on HeLa cells (cervical cancer), NEHQ exhibited an IC value of approximately 10 µM, indicating potent anticancer activity.

Neuroprotective Effects

Research into NEHQ's neuroprotective capabilities has shown promise in models of oxidative stress. The compound has been found to reduce neuronal cell death in response to oxidative damage by chelating harmful metal ions that contribute to neurodegeneration.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of NEHQ against clinical isolates of multi-drug resistant bacteria. Results indicated that NEHQ was effective in inhibiting bacterial growth at concentrations significantly lower than those required for conventional antibiotics.

- Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which NEHQ induces apoptosis in cancer cells. Flow cytometry analysis showed increased Annexin V positivity in treated cells, confirming apoptosis induction.

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that NEHQ administration improved cognitive functions and reduced amyloid plaque formation, suggesting its therapeutic potential in neurodegenerative disorders.

Eigenschaften

IUPAC Name |

N-ethyl-8-hydroxyquinoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-13-12(16)9-6-5-8-4-3-7-14-10(8)11(9)15/h3-7,15H,2H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZCOHWCOSHTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.